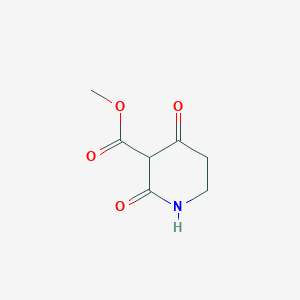

Methyl 2,4-dioxopiperidine-3-carboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h5H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWIHRDJTNMPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451207 | |

| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74730-43-1 | |

| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate

A Foundational Scaffold for Advanced Drug Discovery and Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of Methyl 2,4-dioxopiperidine-3-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, empowering researchers to leverage this versatile molecule in their work.

Executive Summary: The Strategic Value of a Privileged Scaffold

The piperidine-2,4-dione ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] this compound represents a foundational building block within this class. Its defining feature is the β-keto ester functionality within the piperidine ring, which provides a rich platform for a diverse array of chemical modifications. Understanding the fundamental properties and reactivity of this molecule is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.

Core Properties and Structural Elucidation

A thorough understanding of the physicochemical and structural properties is the bedrock of effective application.

Key Identifiers and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 74730-43-1 / 67443-46-7 (See Note) | Chemical Vendors[1] |

| Molecular Formula | C₇H₉NO₄ | PubChem[4] |

| Molecular Weight | 171.15 g/mol | PubChem[4] |

| Appearance | Solid (predicted/from vendors) | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMF. | General Chemical Principles |

Note on CAS Numbers: There appears to be some ambiguity in publicly available databases regarding the definitive CAS number for this specific, unsubstituted structure. Researchers are advised to verify the CAS number associated with their starting materials.

Structural Analysis and Tautomerism

The structure of this compound is characterized by a six-membered piperidine ring containing two carbonyl groups at positions 2 and 4, and a methyl carboxylate group at position 3.

Caption: Chemical structure of this compound.

A critical feature of this molecule is the presence of an acidic proton on the carbon between the two carbonyl groups (the α-carbon of the β-keto ester system). This allows for the existence of enol tautomers, which are crucial to its reactivity.

Synthesis Pathway: The Dieckmann Condensation

The most logical and widely employed method for the synthesis of cyclic β-keto esters such as this is the Dieckmann condensation.[2][3][5][6][7] This intramolecular Claisen condensation provides an efficient route to the piperidine-2,4-dione core.

Synthetic Workflow Overview

The overall strategy involves the base-mediated intramolecular cyclization of a suitable acyclic diester precursor.

Caption: General workflow for the synthesis via Dieckmann Condensation.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a representative, hypothetical procedure based on established principles of the Dieckmann condensation for related structures. Researchers must adapt and optimize this procedure based on their specific starting materials and laboratory conditions. A thorough literature search for the synthesis of the specific acyclic precursor is strongly recommended.

Materials:

-

Dimethyl N-(2-(methoxycarbonyl)acetyl)glycinate (precursor)

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

-

Precursor Addition: The acyclic diester precursor, dissolved in anhydrous toluene, is added dropwise to the stirred sodium methoxide solution at room temperature.

-

Cyclization: Upon completion of the addition, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with water, then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validating System and Causality:

-

Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the ester functional groups and the deactivation of the strong base.

-

Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of one of the ester groups to generate the nucleophilic enolate necessary for the intramolecular attack.

-

Acidic Workup: The final product exists as its enolate salt after cyclization. Acidification is necessary to protonate this enolate and yield the neutral β-keto ester.

-

Purification: Recrystallization or chromatography is essential to remove unreacted starting material, byproducts from intermolecular condensation, and salts. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its β-keto ester moiety.

Key Reaction Pathways

-

Alkylation: The acidic α-proton can be readily removed by a base to form an enolate, which can then be alkylated at the C3 position with a variety of electrophiles. This allows for the introduction of diverse substituents.

-

N-Functionalization: The nitrogen atom of the piperidine ring can be alkylated or acylated, providing another point for structural diversification.

-

Decarboxylation: The ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield a 2,4-piperidinedione.

-

Condensation Reactions: The carbonyl groups can undergo condensation reactions with various nucleophiles.

Role as a Building Block in Medicinal Chemistry

This molecule serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the molecule at multiple positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, derivatives of piperidine-2,4-diones have been explored for their potential as analgesic agents.[8][9]

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Characteristic Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A signal for the methine proton at C3.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Resonances for the two ketone carbonyl carbons (~190-210 ppm).- A resonance for the ester carbonyl carbon (~160-170 ppm).- A signal for the methoxy carbon of the ester (~50-60 ppm).- Signals for the carbons of the piperidine ring. |

| IR Spectroscopy | - Strong C=O stretching bands for the ketones and the ester (in the range of 1650-1750 cm⁻¹).- An N-H stretching band (around 3200-3400 cm⁻¹).- C-H stretching and bending vibrations. |

| Mass Spectrometry | - A molecular ion peak ([M]⁺) at m/z = 171.05.- A peak for the protonated molecule ([M+H]⁺) at m/z = 172.06.[4]- Characteristic fragmentation patterns involving the loss of the methoxy group or the entire ester group. |

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

This compound is a foundational building block with significant potential for the synthesis of complex heterocyclic compounds. Its value lies in the versatile reactivity of the β-keto ester functionality within the privileged piperidine-2,4-dione scaffold. While there is a need for more publicly available experimental data on this specific molecule, the established chemical principles outlined in this guide provide a solid framework for its synthesis and application in advanced drug discovery and development programs.

References

- No direct, comprehensive source for all required d

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.

- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.

- Wikipedia. (n.d.). Dieckmann condensation.

- Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization.

- Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

- PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information.

- Ahmad, S., et al. (2021).

- ResearchGate. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.

- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- National Genomics Data Center. (n.d.). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations.

- PubMed. (1990).

Sources

- 1. Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1 [m.chemicalbook.com]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. PubChemLite - this compound (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate: A Core Scaffold in Modern Drug Discovery

Introduction: Unveiling a Privileged Synthetic Intermediate

Methyl 2,4-dioxopiperidine-3-carboxylate (CAS Number: 74730-43-1) is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a member of the piperidine family, it belongs to a class of nitrogen-containing heterocycles that are among the most prevalent structural motifs in FDA-approved drugs and natural alkaloids[1]. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and its emerging role as a key building block in the development of novel therapeutics, particularly in the domain of antiviral agents. Its unique structural features, combining a β-keto ester with a cyclic amide (lactam), offer a versatile platform for a wide range of chemical transformations, making it a valuable intermediate for constructing complex molecular architectures[2].

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. It is important to note that while the basic molecular formula and weight are well-established, detailed experimental spectroscopic data is not widely published in peer-reviewed literature. The data presented here is a combination of established information and predicted values.

| Property | Value | Source |

| CAS Number | 74730-43-1 | [3][4] |

| Molecular Formula | C₇H₉NO₄ | [4] |

| Molecular Weight | 171.15 g/mol | [4] |

| Appearance | Light brown to brown solid | [3] |

| IUPAC Name | This compound | [4] |

| Storage Temperature | Store at room temperature | [3] |

| Predicted ¹H NMR | No experimental data available in searched literature. | |

| Predicted ¹³C NMR | No experimental data available in searched literature. | |

| Keto-Enol Tautomerism | Exists in equilibrium between keto and enol forms in solution. | [5][6] |

The structure of this compound features a piperidine ring with ketone functionalities at the 2 and 4 positions and a methyl carboxylate group at the 3 position. This arrangement constitutes a β-keto ester system incorporated within a lactam ring, which dictates its characteristic reactivity.

Core Synthesis Strategy: The Dieckmann Condensation

The primary and most logical synthetic route to the 2,4-dioxopiperidine scaffold is the Dieckmann condensation , an intramolecular Claisen condensation of a diester[1][7][8][9][10]. This powerful cyclization reaction is highly effective for forming five- and six-membered rings[9].

Conceptual Workflow for Synthesis

Detailed Experimental Protocol (General, Adapted from Analogues)

The following protocol is a generalized procedure adapted from the synthesis of structurally related N-protected piperidine-2,4-diones[3][11]. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of the Diester Precursor

-

Michael Addition: React methyl glycinate hydrochloride with methyl acrylate in the presence of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like methanol. This reaction forms the secondary amine intermediate, dimethyl 3-(methoxycarbonylmethylamino)propanoate, after neutralization and workup.

-

Acylation: The resulting secondary amine is then acylated. A solution of the amine and a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) is cooled to 0 °C. Methyl malonyl chloride is added dropwise to form the N-acylated diester precursor. Aqueous workup followed by purification (e.g., column chromatography) would yield the required substrate for cyclization.

Step 2: Dieckmann Cyclization

-

Cyclization: The purified diester precursor is dissolved in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., argon).

-

A strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH), is added portion-wise or as a solution at room temperature or with gentle heating. The choice of base is critical; using an alkoxide that matches the ester (methoxide for methyl esters) prevents transesterification byproducts[7].

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Workup and Acidification: Upon completion, the reaction is carefully quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl or KHSO₄) at 0 °C. This step is crucial as the initial product is the enolate salt, which must be protonated to yield the final β-keto ester[1][8].

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Chemical Reactivity and Tautomerism

The reactivity of this compound is dominated by the interplay between its β-keto ester and lactam functionalities.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this molecule exists as a mixture of tautomers in solution: the diketo form and two possible enol forms. The equilibrium position is highly dependent on the solvent, temperature, and pH[5][6]. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring, which can significantly influence its reactivity and spectroscopic properties[6].

Note: The above DOT script is a template. Actual images of the tautomeric structures would need to be generated and linked for a final document.

Reactivity of the C3-Position

The proton at the C3 position is acidic due to its location between two carbonyl groups. This allows for deprotonation by a suitable base to form a stabilized enolate. This enolate is a key nucleophilic intermediate for various functionalization reactions.

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C3 position. However, regioselectivity can be a challenge. Studies on the closely related N-Boc protected piperidine-2,4-dione have shown that alkylation can occur at the γ-position (C5) under specific conditions, particularly when using lithium-based reagents which may chelate with the Boc-carbonyl and the C4-carbonyl[11]. For the N-unsubstituted title compound, C3-alkylation is expected to be a primary reaction pathway, but competitive N-alkylation and O-alkylation of the enolate are also possible.

Application in Drug Discovery: A Scaffold for HIV Integrase Inhibitors

The 2,4-dioxo-3-carboxylate motif is a known pharmacophore that mimics the β-diketo acid (DKA) functionality. This DKA motif is a critical chelating domain found in a major class of antiretroviral drugs known as HIV Integrase Strand Transfer Inhibitors (INSTIs)[12][13][14].

Mechanism of Action of INSTIs

HIV integrase is a viral enzyme essential for replicating the HIV genome. It catalyzes the insertion of viral DNA into the host cell's DNA in a two-step process: 3'-processing and strand transfer. INSTIs bind to the active site of the integrase enzyme, chelating two essential magnesium ions (Mg²⁺) required for its catalytic activity. This chelation effectively blocks the strand transfer step, halting the viral replication cycle[12][13][14].

The 2,4-dioxo functionality of this compound provides the necessary oxygen atoms, correctly positioned to act as a chelating triad for the Mg²⁺ ions in the integrase active site, making it an excellent starting scaffold for the synthesis of novel INSTIs.

Use as a Precursor for Dolutegravir Analogues

Dolutegravir (DTG) is a second-generation INSTI widely used in HIV treatment[11][12][15]. Its core structure contains a polycyclic pyridone system that is synthetically derived from precursors bearing a similar functional array to this compound. While the exact industrial synthesis of Dolutegravir may use different starting materials for optimization, the piperidine-2,4-dione scaffold represents a strategically important and closely related starting point for the synthesis of novel analogues and other INSTIs like Bictegravir and Cabotegravir[5][12][16][17]. The C3-carboxylate provides a handle for further elaboration, while the lactam nitrogen and the reactive C5 position can be functionalized to introduce the required polycyclic systems and benzyl groups characteristic of potent INSTIs.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases, which can induce vigorous reactions.

-

Storage: The compound should be stored at room temperature in a dry, tightly sealed container[3].

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion and Future Outlook

This compound is more than just a simple heterocyclic molecule; it is a strategically designed synthetic intermediate with significant potential in medicinal chemistry. Its synthesis, rooted in the classic and reliable Dieckmann condensation, provides access to a scaffold that embodies the critical chelating features of the β-diketo acid pharmacophore. The primary application of this scaffold lies in the development of HIV integrase inhibitors, a cornerstone of modern antiretroviral therapy.

Future research will likely focus on developing more efficient and scalable syntheses of this and related piperidinediones. Furthermore, the versatile reactivity of this scaffold will continue to be exploited to generate diverse libraries of novel compounds for screening against HIV integrase and other metalloenzymes. The exploration of different substituents at the N1, C3, and C5 positions will be crucial in the quest for next-generation therapeutics with improved potency, resistance profiles, and pharmacokinetic properties. This technical guide serves as a foundational resource for researchers aiming to leverage the unique chemical attributes of this valuable building block.

References

- Methyl 2,4-dioxopiperidin-3-carboxylate CAS#: 74730-43-1. (n.d.). Chemical Properties.

- This compound (C7H9NO4). (n.d.). PubChemLite.

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses.

- Dieckmann condensation. (2019, January 14). YouTube.

- Mahajan, P. S., & Burke, T. R. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 1-14.

- 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts.

- 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). Organic Chemistry | OpenStax.

- Orsini, P., et al. (2007).

- Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study and quantum chemical calculations. (2017, September 19). Structural Chemistry.

- Dieckmann Condensation. (n.d.). Wikipedia.

- Ziegler, R. E., et al. (2018). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. Angewandte Chemie International Edition, 57(24), 7149-7153.

- Kiricojevi, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.

- The Keto-Enol Tautomerism of 2,4-Pentanedione and Related Compounds. (n.d.). The Catalyst.

- Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. (2021, May 11). Molecules.

- Dieckmann Condensation. (n.d.). Organic Chemistry Portal.

- Chemical structures of dolutegravir and its intermediates. (n.d.). ResearchGate.

- 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase. (2011, March 7). ACS Medicinal Chemistry Letters.

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. (n.d.). National Institutes of Health.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PubMed Central.

- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023, May 26). MDPI.

- HIV Integrase Inhibitors. (2022, December 29). DergiPark.

- Synthesis and characterization of the pentazolate anion cyclo-N5- in (N5)6(H3O)3(NH4)4Cl. (2017, January 27). Science.

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

Sources

- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0334633B1 - Preparation of 2,6-dioxopiperidine derivatives - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. WO2016125192A2 - Process for the preparation of dolutegravir - Google Patents [patents.google.com]

- 12. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. d-nb.info [d-nb.info]

- 16. mdpi.com [mdpi.com]

- 17. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2,4-dioxopiperidine-3-carboxylate: A Technical Guide for Chemical Researchers

Introduction

Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its core structure, the piperidine ring, is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active natural products.[1] The presence of two carbonyl groups and a methyl carboxylate moiety provides a rich chemical handle for synthetic modifications, making it a valuable building block for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound, compiled to assist researchers in its synthesis and utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Molecular Identity

The compound is systematically named this compound. It is also referenced by its Chemical Abstracts Service (CAS) number, 74730-43-1.[2]

Molecular Formula and Weight

The molecular formula of the compound is C₇H₉NO₄.[3] Its monoisotopic mass is 171.05316 Da.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₄ | [3] |

| Monoisotopic Mass | 171.05316 Da | [3] |

| CAS Number | 74730-43-1 | [2] |

| Predicted XlogP | -0.7 | [3] |

| Appearance | Light brown to brown solid | [2] |

| Storage | Store at room temperature | [2] |

Structural Representation

The two-dimensional structure of this compound reveals the key functional groups that dictate its chemical reactivity and potential for biological interactions.

Caption: 2D structure of this compound.

Synthesis Strategies

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve a Dieckmann condensation of a diester precursor, which in turn could be synthesized from a Michael addition.

Caption: Retrosynthetic analysis for this compound.

Conceptual Synthesis Protocol

The following outlines a conceptual, step-by-step methodology. Note: This is a proposed pathway and would require experimental optimization and validation.

-

Michael Addition: The synthesis would likely commence with a Michael addition of a methyl aminoacetate derivative to methyl acrylate. The choice of the nitrogen protecting group on the aminoacetate is crucial to prevent side reactions and would need to be readily removable in a subsequent step.

-

Cyclization (Dieckmann Condensation): The resulting acyclic diester would then be subjected to a base-mediated intramolecular Dieckmann condensation to form the six-membered piperidine ring. Common bases for this transformation include sodium ethoxide or sodium hydride.

-

Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation would be a β-keto ester. Depending on the reaction conditions and work-up, hydrolysis and decarboxylation might occur. Careful control of the reaction conditions would be necessary to retain the desired carboxylate group.

-

Deprotection and Final Modification: If a protecting group was used on the nitrogen atom, a final deprotection step would be required to yield the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] While specific biological studies on this compound are not extensively documented, the structural motifs present in the molecule suggest its potential as a valuable intermediate for the synthesis of novel therapeutic agents.

A Versatile Building Block

The presence of two carbonyl groups and an ester provides multiple points for chemical diversification. This allows for the systematic exploration of the chemical space around the piperidine core to develop structure-activity relationships (SAR) for various biological targets. The 2,4-dioxopiperidine moiety, in particular, is found in compounds with diverse biological activities.

Potential Therapeutic Areas

Derivatives of piperidine and related heterocyclic structures have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The piperidone structure is a component of compounds that have shown cytotoxic effects against various cancer cell lines.[5]

-

Analgesics: The piperidine ring is a core component of many potent analgesic drugs.[6]

-

Antidepressants: Certain piperidine derivatives have shown potential as antidepressant agents.

-

Anti-inflammatory Agents: The piperidine nucleus is present in compounds with anti-inflammatory properties.

The functional groups on this compound make it an attractive starting material for the synthesis of compounds targeting these and other disease areas.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral characteristics can be predicted based on its structure. These predictions can guide the characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Singlet for the methyl ester protons (~3.7 ppm).- Multiplets for the methylene protons of the piperidine ring.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Resonances for the two carbonyl carbons (>160 ppm).- Resonance for the ester carbonyl carbon (~170 ppm).- Resonance for the methyl ester carbon (~52 ppm).- Resonances for the aliphatic carbons of the piperidine ring. |

| IR Spectroscopy | - Strong C=O stretching bands for the ketone and amide carbonyls (~1650-1750 cm⁻¹).[7]- C-O stretching band for the ester.- N-H stretching band (~3200-3400 cm⁻¹).[7] |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight.- Fragmentation patterns consistent with the loss of the methoxycarbonyl group and other fragments of the piperidine ring. |

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds, general laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.[2]

Conclusion

This compound represents a promising, yet underexplored, chemical entity for applications in drug discovery and organic synthesis. Its versatile structure, featuring the privileged piperidine scaffold and multiple functional groups, makes it an ideal candidate for the generation of novel compound libraries. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a foundational understanding of its properties and potential, encouraging further investigation into this intriguing molecule. Researchers are advised to perform thorough experimental validation of any synthetic routes and to conduct comprehensive characterization of the final compound.

References

- Cas no 74730-43-1 (Methyl 2,4-Dioxo-3-piperidinecarboxyl

- D. O. Ukrainets, I. V., Mospanova, E. V., & Shishkina, S. V. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 54(5), 445–469. [Link]

- Al-Ghorbani, M., et al. (2021). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 354(1), e2000216. [Link]

- Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

- Scheme 1. General strategy for the synthesis of piperidine derivatives....

- This compound (C7H9NO4) - PubChem.

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 24(1), 153. [Link]

- New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates. Scientia Pharmaceutica, 85(1), 2. [Link]

- Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 68. [Link]

- Synthesis and biological activities of 2,4-diaminopteridine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(16), 4263-4267. [Link]

- ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products.

- Process for producing 4-arylpiperidine-3-carbinols and related compounds.

- Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxyl

- Piperidine Synthesis. - DTIC. [Link]

- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry, 31(1), 1-21. [Link]

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 74730-43-1 | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl 2,4-dioxopiperidine-3-carboxylate: Synthesis, Properties, and Applications

Executive Summary: Methyl 2,4-dioxopiperidine-3-carboxylate is a versatile heterocyclic compound featuring a piperidine ring functionalized with two ketone groups and a methyl ester. This arrangement, characteristic of a β-keto ester within a cyclic amide (lactam) structure, imparts a unique reactivity profile that makes it a valuable intermediate in synthetic organic and medicinal chemistry. Its importance lies in the piperidine scaffold, a privileged structure found in numerous pharmaceuticals, and the multiple reactive sites that allow for extensive chemical diversification. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, reactivity, and applications, tailored for researchers in drug discovery and chemical development.

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

-

Systematic IUPAC Name: this compound.

-

Common Synonyms: 2,4-Dioxopiperidine-3-carboxylic acid methyl ester.

-

CAS Registry Number: 74730-43-1.[1]

Chemical Structure and Tautomerism

The structure of this compound is defined by a six-membered piperidine ring with carbonyl groups at positions 2 and 4, and a methyl carboxylate group at the C3 position. A critical feature of this 1,3-dicarbonyl system is its existence in a chemical equilibrium between the diketo form and two possible enol forms.[2][3][4][5] This phenomenon, known as keto-enol tautomerism, is rapid and reversible, with the equilibrium position influenced by factors such as solvent polarity and pH. The enol forms are stabilized by intramolecular hydrogen bonding and conjugation, making them significant contributors to the overall reactivity of the molecule.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 74730-43-1[1] |

| Molecular Formula | C₇H₉NO₄ |

| Molecular Weight | 171.15 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Synthesis Methodologies

The synthesis of the 2,4-dioxopiperidine scaffold typically involves the intramolecular cyclization of a suitably functionalized acyclic precursor. The most common and robust strategies are based on the Dieckmann condensation or related cyclizations that form the six-membered ring.

Featured Protocol: Intramolecular Dieckmann-Type Condensation

This protocol outlines a general and effective method for synthesizing the title compound. The rationale behind this approach is the high acidity of the α-protons in the malonate-like precursor, which facilitates base-mediated cyclization to form the thermodynamically stable six-membered ring.

Experimental Workflow Diagram

Caption: General workflow for synthesis via Dieckmann-type condensation.

Step-by-Step Protocol:

-

Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (10 mL/mmol of starting amine).

-

Base Preparation: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide. Expertise Note: Using freshly prepared sodium methoxide is crucial for achieving high yields by ensuring an anhydrous, highly active base.

-

Precursor Addition: To the sodium methoxide solution, add a mixture of N-(2-methoxycarbonylethyl)glycine methyl ester (1.0 eq) and dimethyl malonate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Cyclization Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Trustworthiness Note: Monitoring the disappearance of the starting materials provides a reliable checkpoint before proceeding to the workup phase.

-

Aqueous Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold 1 M hydrochloric acid (HCl) until the pH is between 2-3. This step neutralizes the base and protonates the enolate to precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Derivatization

The molecule's rich functionality provides multiple handles for chemical modification, making it a highly valuable synthetic intermediate.

Reactivity Profile

The reactivity is dominated by three key regions:

-

The Acidic C3-Proton: The proton on the carbon between the two carbonyls is highly acidic due to resonance stabilization of the resulting enolate anion. This makes it a prime site for alkylation and other electrophilic substitutions.[6][7]

-

The Amide N-H Group: The secondary amine within the lactam ring can be readily functionalized via N-alkylation or N-acylation.[8]

-

The Carbonyl Groups: The ketones at C2 and C4 can undergo nucleophilic attack, most notably reduction to form hydroxyl derivatives.[9][10]

Derivatization Pathways Diagram

Caption: Key derivatization pathways from the core scaffold.

N-Alkylation

The nitrogen atom can be alkylated under standard conditions, typically using an alkyl halide and a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).[8] This reaction is fundamental for attaching various side chains to modulate the compound's biological activity and physicochemical properties.[11][12][13][14]

C3-Alkylation

Due to the high acidity of the C3 proton, deprotonation with a strong base (e.g., sodium hydride, NaH) readily generates a stable enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, to install a substituent at the C3 position.[7]

Spectroscopic Characterization

Proper characterization is essential for verifying the structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.5-2.0 (m, 2H, C5-H₂), ~2.5-3.0 (m, 2H, C6-H₂), ~3.7-3.8 (s, 3H, -OCH₃), ~4.0 (m, 1H, C3-H), ~7.5-8.5 (br s, 1H, N-H). Note: The presence of the enol tautomer would show a characteristic vinyl proton signal and a downfield OH signal.[15][16][17] |

| ¹³C NMR | δ (ppm): ~30-45 (piperidine CH₂ carbons), ~52 (-OCH₃), ~55-60 (C3-H), ~165-175 (C2=O, C4=O, Ester C=O). Note: The exact chemical shifts can vary depending on the solvent and the keto-enol equilibrium. |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~2800-3000 (C-H stretch), ~1730-1750 (Ester C=O stretch), ~1680-1710 (Ketone/Amide C=O stretches), ~1200-1300 (C-O stretch). |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 172.06. Analysis of fragmentation patterns can confirm the structure, often showing loss of the methoxy group (-OCH₃) or the entire ester group.[18][19][20][21][22] |

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[23][24][25] The this compound scaffold serves as an invaluable starting point for accessing novel piperidine derivatives.[26][27][28]

-

Privileged Scaffold: The piperidine moiety is known to improve the pharmacokinetic properties of drug candidates, including solubility and metabolic stability.[25][26]

-

Neurological and Psychiatric Disorders: Many CNS-active drugs, including antipsychotics and anticonvulsants, feature a piperidine core.

-

Oncology: The related 2,6-dioxopiperidine structure is the basis for immunomodulatory drugs (IMiDs) like lenalidomide. The 2,4-dioxo scaffold offers a bioisosteric alternative for exploring new chemical space in cancer therapy.[29]

-

Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.

-

Metabolic Diseases: The scaffold can be found in molecules designed as enzyme inhibitors, such as Dipeptidyl peptidase-4 (DPP-4) inhibitors for treating type-2 diabetes.[30]

The ability to easily modify the N1, C3, and C4 positions allows for the creation of large chemical libraries for high-throughput screening, accelerating the discovery of new lead compounds.

References

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem Technical Guides.

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione. BenchChem Technical Guides.

- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.

- Spitellek, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace.

- AK Lectures.

- Forkey, D. M., & Carpenter, W. R. Mass Spectrometry of Heterocyclic Compounds. DTIC.

- Hauser, C. R., & Reynolds, G. A. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.

- ProQuest. (2023). Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ProQuest.

- ResearchGate. (2016). Mastering β-keto esters.

- Australian Journal of Chemistry. (1964).

- Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem Technical Guides.

- PubMed. (2025).

- Journal of the American Chemical Society. (2023).

- PMC. (2021).

- PubChem. Ethyl 4-(4-fluorophenyl)

- PMC. (2022).

- ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. RSC Publishing.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Simson Pharma Limited. Ethyl-4-(4-fluorophenyl)

- PubMed. (2024). 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. PubMed.

- PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- PMC. (2022).

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers.

- Organic Chemistry Portal. Piperidine synthesis.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- Supporting Information. (2016).

- ChemicalBook.

- Chemistry LibreTexts. (2019). 9.1: Keto-Enol Tautomerism.

- PubMed. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. PubMed.

- Khan Academy.

- PubChem.

- Jack Westin.

- ResearchGate. Applications of piperazine scaffold in drug design.

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- European Patent Office. (1986). 2,6-Dioxopiperidine derivatives, their preparation and pharmaceutical compositions containing them.

- Sigma-Aldrich.

- Beilstein Journals. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.

- ResearchGate. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- PMC. (2017).

- ChemicalBook.

Sources

- 1. METHYL 2, 4-DIOXOPIPERIDINE-3-CARBOXYLATE CAS#: 74730-43-1 [m.chemicalbook.com]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. jackwestin.com [jackwestin.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Книги [books.google.ru]

- 19. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]

- 22. connectsci.au [connectsci.au]

- 23. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. data.epo.org [data.epo.org]

- 30. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

A Spectroscopic and Synthetic Guide to Methyl 2,4-dioxopiperidine-3-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-2,4-dione core, which is a prevalent scaffold in medicinal chemistry. As a functionalized glutarimide derivative, it holds potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the predicted spectroscopic signature of this molecule, offering a foundational dataset for its unambiguous identification and characterization. Due to the limited availability of public experimental data, this document leverages established spectroscopic principles and data from analogous structures to construct a detailed predictive analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Furthermore, a robust synthetic protocol via Dieckmann condensation is proposed, providing a practical framework for its laboratory preparation.

Introduction: The Structural Landscape

This compound (C₇H₉NO₄, Molar Mass: 171.15 g/mol ) is a multifaceted organic molecule incorporating several key functional groups within a six-membered heterocyclic ring. Its structure is characterized by:

-

A piperidine heterocycle, forming the core scaffold.

-

Two carbonyl groups at positions 2 and 4, classifying it as a 2,4-dione . The C2-carbonyl is part of a cyclic amide (a lactam), specifically a glutarimide substructure.

-

A methyl carboxylate group at the C3 position, which also makes the C4-carbonyl part of a β-keto ester system.

This combination of a cyclic imide and a β-keto ester makes the molecule susceptible to keto-enol tautomerism, a critical consideration for interpreting its spectroscopic data. The presence of these reactive handles suggests its utility as a building block for more complex molecular architectures, particularly in the development of novel pharmaceuticals.

Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation

The most logical and efficient route to the piperidine-2,4-dione ring system is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[1][2] This base-catalyzed reaction is highly effective for forming five- and six-membered rings.[3] For the synthesis of the title compound, a suitable acyclic precursor is dimethyl N-(2-carbomethoxyethyl)iminodiacetate.

The reaction proceeds via the formation of a carbanion at the α-carbon to the ester group, which then acts as a nucleophile, attacking the second ester's carbonyl carbon to form the cyclic β-keto ester after the elimination of methanol.

Experimental Protocol: Synthesis via Dieckmann Condensation

Materials:

-

Dimethyl N-(2-carbomethoxyethyl)iminodiacetate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous toluene.

-

Add sodium methoxide (1.1 equivalents) to the toluene and stir to form a suspension.

-

Dissolve dimethyl N-(2-carbomethoxyethyl)iminodiacetate (1.0 equivalent) in anhydrous toluene.

-

Add the diester solution dropwise to the sodium methoxide suspension at room temperature under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 3-4).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Workflow

Caption: Dieckmann condensation workflow for synthesis.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the compound's structure, including its likely existence as a mixture of keto-enol tautomers.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass and fragmentation pattern of a molecule. For this compound (C₇H₉NO₄), the analysis would likely be performed using a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

| Feature | Predicted m/z | Interpretation |

|---|---|---|

| Molecular Formula | C₇H₉NO₄ | - |

| Exact Mass | 171.0532 | - |

| [M+H]⁺ (Protonated Molecule) | 172.0604 | Primary ion observed in ESI-MS. |

| [M+Na]⁺ | 194.0423 | Common sodium adduct. |

| Fragment 1 | 140.0342 | Loss of methanol (-CH₄O) from [M+H]⁺. |

| Fragment 2 | 112.0393 | Loss of CO from fragment 1. |

| Fragment 3 | 84.0444 | Further loss of CO from fragment 2. |

The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to α-cleavage or ring-opening pathways.[4] In ESI-MS/MS, the protonated molecule would likely undergo neutral loss of small molecules.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex due to its multiple carbonyl groups and the N-H bond. Cyclic imides often show a characteristic double carbonyl stretch.[6] Furthermore, the β-keto ester moiety can exist in an enol form, which would introduce a broad O-H stretching band and shift the C=O frequencies.[7]

Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3250 - 3150 | Medium, broad; characteristic of the imide N-H. |

| C-H Stretch (sp³) | 3000 - 2850 | Aliphatic C-H bonds in the ring and methyl group. |

| C=O Stretch (Ester) | ~1745 | Strong, sharp. |

| C=O Stretch (Imide) | ~1710 and ~1680 | Two strong bands, characteristic of a cyclic imide.[6] |

| C=O Stretch (Ketone) | ~1715 | Strong; may overlap with imide C=O. |

| C-N Stretch | 1350 - 1250 | Medium. |

| C-O Stretch (Ester) | 1250 - 1150 | Strong. |

| O-H Stretch (Enol) | 3400 - 2400 | Very broad; present if enol tautomer is significant. |

| C=C Stretch (Enol) | 1650 - 1600 | Medium; present if enol tautomer is significant. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. The presence of keto-enol tautomerism would result in two sets of signals, though one tautomer is typically major. The data below is predicted for the dominant diketo form in a non-polar solvent like CDCl₃.

Caption: Proton labeling for NMR analysis.

Predicted ¹H NMR Data (in CDCl₃)

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H(a) (C3-H) | 1H | 3.5 - 3.7 | s | - | Deshielded by three adjacent carbonyl groups. |

| H(b) (C5-H₂) | 2H | 2.8 - 3.0 | t | ~6-7 | Methylene adjacent to a carbonyl (C4) and another methylene. |

| H(c) (C6-H₂) | 2H | 3.4 - 3.6 | t | ~6-7 | Methylene adjacent to the imide nitrogen. |

| H(d) (N-H) | 1H | 8.0 - 9.0 | br s | - | Broad signal typical for amide/imide protons. |

| -OCH₃ | 3H | ~3.8 | s | - | Typical chemical shift for a methyl ester. |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (Imide C=O) | 170 - 175 | Carbonyl in a cyclic amide system. |

| C3 | 55 - 60 | Methine carbon flanked by three carbonyls. |

| C4 (Ketone C=O) | 195 - 205 | Ketonic carbonyl, highly deshielded. |

| C5 | 35 - 40 | Methylene carbon adjacent to a ketone. |

| C6 | 40 - 45 | Methylene carbon adjacent to the imide nitrogen. |

| -OCH₃ | 52 - 54 | Methyl ester carbon. |

| Ester C=O | 168 - 172 | Ester carbonyl carbon. |

Conclusion

This compound presents a rich spectroscopic profile reflective of its complex and versatile chemical structure. This guide provides a foundational set of predicted data for its characterization by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The proposed synthetic route via Dieckmann condensation offers a reliable method for its preparation. The detailed analysis herein serves as a crucial reference for researchers and scientists engaged in the synthesis, identification, and application of this and related heterocyclic compounds in the field of drug discovery and development.

References

- BenchChem. (2025).

- Marson, C. M., & Taylor, R. J. K. (2012).

- Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides.

- UCL Discovery. (2012).

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.

- Alfa Chemistry.

- Scribd. 13-C NMR Chemical Shift Table.

- NIST. Glutarimide. NIST WebBook.

- ResearchGate. (2020). ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B)

- JoVE. (2025).

- ACS Publications. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.

- RSC Publishing. (2021).

- MDPI. (2019).

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

"Methyl 2,4-dioxopiperidine-3-carboxylate" solubility and stability profile

As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the solubility and stability profile of "Methyl 2,4-dioxopiperidine-3-carboxylate". This document is structured to provide not just protocols, but a foundational understanding of the principles guiding the experimental design for the physicochemical characterization of novel chemical entities.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established methodologies and field-proven insights from analogous compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to meticulously evaluate this and other similar molecules.

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of drug discovery and development, the intrinsic physicochemical properties of a molecule are the bedrock upon which its therapeutic potential is built. An otherwise potent compound can fail to become a viable drug if it possesses poor solubility or is unstable in physiological conditions. Therefore, a thorough investigation of the solubility and stability profile of a new chemical entity (NCE) like this compound is not merely a data-gathering exercise; it is a critical step in risk assessment and de-risking a development program.

This guide will provide a robust framework for such an investigation, focusing on the causality behind experimental choices to ensure the generation of meaningful and reliable data.

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is essential before embarking on experimental studies.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C7H9NO4

-

Molecular Weight: 171.15 g/mol

The structure contains several key functional groups that will dictate its solubility and stability: a lactam (cyclic amide), a ketone, and a methyl ester. The presence of the ester and lactam moieties, in particular, suggests a susceptibility to hydrolysis under both acidic and basic conditions. The molecule also possesses hydrogen bond donors and acceptors, which will influence its solubility in protic solvents.

Solubility Profile: A Multifaceted Assessment

Solubility is a critical determinant of a drug's absorption and bioavailability. A comprehensive assessment should evaluate both thermodynamic and kinetic solubility in a range of relevant media.

Theoretical Underpinnings of Solubility Assessment

It is crucial to differentiate between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent, while kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (like DMSO), begins to precipitate. For early-stage discovery, kinetic solubility is often used as a high-throughput surrogate for its thermodynamic counterpart.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical workflow for assessing the aqueous solubility of a new chemical entity.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2,4-dioxopiperidine-3-carboxylate

Introduction

Methyl 2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound of significant interest to researchers and drug development professionals. Its core structure, the piperidine-2,4-dione moiety, is a recognized scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical, field-proven methodologies. We will delve into the selection of starting materials, detailed reaction protocols, and the causal factors influencing experimental choices, offering a robust resource for the synthesis of this valuable compound.

Strategic Overview of the Synthesis

The most prevalent and reliable synthetic route to this compound hinges on the intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings. The overall strategy can be dissected into three principal stages:

-

Formation of a β-amino ester: The synthesis commences with the preparation of a simple β-amino ester, which will form the backbone of the piperidine ring.

-

Acylation to form a diester precursor: The β-amino ester is then acylated with a malonic acid derivative to construct the key N-acyl-β-amino diester intermediate. This intermediate contains all the necessary atoms for the subsequent cyclization.

-

Dieckmann Cyclization: The synthesis culminates in a base-mediated intramolecular condensation of the diester precursor to yield the target this compound.

This strategic approach is illustrated in the workflow diagram below:

Caption: General workflow for the synthesis of this compound.

Part 1: Synthesis of the β-Amino Ester Starting Material

The most direct and cost-effective starting material for the piperidine backbone is β-alanine. To render it suitable for the subsequent acylation and cyclization steps, its carboxylic acid functionality must be protected, typically as a methyl ester.

Protocol 1: Fischer Esterification of β-Alanine

The Fischer-Speier esterification is a classic and highly efficient method for this transformation. The reaction is catalyzed by a strong acid, which serves the dual purpose of protonating the carboxylic acid to activate it towards nucleophilic attack by methanol, and protonating the amino group to prevent self-amidation.[1]

Reaction Scheme:

HOOC-CH₂-CH₂-NH₂ + CH₃OH --(H⁺)--> CH₃OOC-CH₂-CH₂-NH₃⁺

Materials:

-

β-Alanine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Step-by-Step Methodology (using Thionyl Chloride):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (e.g., 10 volumes relative to β-alanine).[1]

-

Catalyst Addition: Cool the methanol in an ice bath. Slowly and carefully add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred methanol. This in-situ generation of HCl is exothermic.[1]

-

Addition of β-Alanine: Once the addition of thionyl chloride is complete and the solution has cooled, add β-alanine (1.0 equivalent) portion-wise to the acidic methanol solution.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-68°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-alanine is consumed.[1]

-

Work-up: After cooling to room temperature, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator. The resulting crude product, methyl 3-aminopropanoate hydrochloride, is often a colorless oil or a white solid and is typically of sufficient purity for the next step. High to quantitative yields are often achieved with this method.[1]

Expert Insights: The use of thionyl chloride is particularly effective as it reacts with methanol to generate anhydrous HCl gas, which drives the esterification to completion. The volatile byproducts (SO₂ and HCl) are easily removed during the work-up.[1] While concentrated sulfuric acid is a less expensive alternative, the work-up can be more involved.

Characterization of Methyl 3-aminopropanoate hydrochloride:

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103-105 °C |

Part 2: Acylation to the Diester Precursor

With the β-amino ester in hand, the next critical step is the introduction of the malonate moiety. This is typically achieved by reacting the amino group with a suitable malonic acid derivative. A common and effective approach involves the use of dimethyl malonate or its more reactive counterpart, a malonyl chloride.

Protocol 2: Acylation with Dimethyl Malonate

This reaction involves the nucleophilic attack of the amino group of methyl 3-aminopropanoate on one of the carbonyl groups of dimethyl malonate, leading to the formation of an amide bond and the desired diester.

Reaction Scheme:

CH₃OOC-CH₂-CH₂-NH₂ + (CH₃OOC)₂CH₂ --(Heat)--> CH₃OOC-CH₂-CH₂-NH-CO-CH₂-COOCH₃ + CH₃OH

Materials:

-

Methyl 3-aminopropanoate hydrochloride

-

Dimethyl malonate

-

A suitable base (e.g., triethylamine, Et₃N) to liberate the free amine

-

High-boiling point solvent (e.g., xylene) or neat reaction conditions

-

Distillation apparatus

Step-by-Step Methodology:

-

Free Amine Generation: In a round-bottom flask, suspend methyl 3-aminopropanoate hydrochloride (1.0 equivalent) in a suitable solvent like dichloromethane. Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine.

-

Acylation: Add dimethyl malonate (1.5-2.0 equivalents) to the solution of the free amine.

-

Reaction: Heat the mixture to a temperature sufficient to drive the reaction and distill off the methanol byproduct (typically >140°C). The reaction can be performed neat or in a high-boiling solvent.

-

Purification: After the reaction is complete (monitored by TLC or GC-MS), the excess dimethyl malonate and solvent can be removed by vacuum distillation. The resulting crude N-(2-(methoxycarbonyl)ethyl)malonamic acid methyl ester can be purified by column chromatography.

Expert Insights: This reaction can be sluggish and may require elevated temperatures to proceed at a reasonable rate. The use of a more reactive acylating agent, such as methyl malonyl chloride, can allow for milder reaction conditions. However, methyl malonyl chloride is less stable and may require in-situ preparation.

Part 3: Dieckmann Cyclization to the Final Product

The final step in this synthetic sequence is the intramolecular Dieckmann condensation of the N-acyl-β-amino diester. This base-catalyzed reaction forms the piperidine-2,4-dione ring.

Protocol 3: Base-Mediated Dieckmann Cyclization

The mechanism involves the deprotonation of the α-carbon of the malonate moiety to form an enolate, which then attacks the ester carbonyl of the β-alanine portion of the molecule. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[2][3][4][5]

Reaction Scheme:

CH₃OOC-CH₂-CH₂-NH-CO-CH₂-COOCH₃ --(Base)--> this compound

Caption: Simplified mechanism of the Dieckmann cyclization.

Materials:

-

N-(2-(methoxycarbonyl)ethyl)malonamic acid methyl ester

-